Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
“Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. It is a part of the benzofuran family, which is widely found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a compound was synthesized from the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux condition in ethanol for 1 hour . Another synthesis involved a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. The asymmetric unit of the title structure contains only one independent molecule with a central pyrazol ring which makes dihedral angles with benzofuran ring, thiazol ring, and fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux for 3 hours provided the crude product .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the synthesized heterocycles were confirmed using NMR spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approach for Selective CB2 Receptor Agonist : A study by Luo and Naguib (2012) detailed a synthetic approach for a compound structurally related to Benzofuran-2-yl derivatives, highlighting its role as a selective CB2 receptor agonist. This synthesis involves palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, among others, and aims at evaluating in vivo studies for CB2 receptor agonist optimization Luo & Naguib, 2012.
Structural and Thermal Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound similar to Benzofuran-2-yl derivatives. This study involved synthesis, single crystal X-ray diffraction, and explored intermolecular interactions, providing insights into the structural and thermal properties of such compounds Karthik et al., 2021.
Biological Applications and Antimicrobial Activity
- Antimicrobial Activity of Pyridine Derivatives : Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, which share a common structural motif with Benzofuran-2-yl derivatives, showed variable and modest antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Advanced Materials and Molecular Analysis
- Regioselective Synthesis and Theoretical Calculations : A study by Sanad et al. (2021) focused on regioselective synthesis linked to Benzofuran units via piperazine spacer, demonstrating the compound's utility in molecular structure analysis and theoretical calculations. This research highlights the versatility of Benzofuran-2-yl derivatives in synthesizing complex molecules for various applications Sanad et al., 2021.
Mechanism of Action
Target of Action
Benzofuran-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex compound that has been synthesized and studied for its potential biological activities Similar benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects . The thiazole ring, which is part of the compound, is known to interact with biological targets in a way that can lead to various biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . Similarly, thiazole compounds, which are part of the compound, are known to affect various biochemical pathways leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar benzofuran and thiazole compounds suggest that they have good bioavailability .
Result of Action
Similar benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole compounds, which are part of the compound, are also known to have diverse biological activities .
Action Environment
The action of similar benzofuran and thiazole compounds may be influenced by various environmental factors .
Safety and Hazards
Future Directions
The future research directions could involve the development of promising compounds with target therapy potentials and little side effects. Literature has shown that some substituted benzofurans have dramatic anticancer activities . There is a need to collect the latest information in this promising area to pave the way for future research .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(16-11-14-3-1-2-4-15(14)22-16)20-8-5-13(6-9-20)12-24-18-19-7-10-23-18/h1-4,11,13H,5-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJYOBCRUKVKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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